molecular formula C9H13NOS B8667272 2-Methyl-N-(5-methylthiophen-2-yl)propanamide CAS No. 62187-69-3

2-Methyl-N-(5-methylthiophen-2-yl)propanamide

Cat. No. B8667272
CAS RN: 62187-69-3
M. Wt: 183.27 g/mol
InChI Key: NVSGQPDFZXBUKR-UHFFFAOYSA-N
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Description

2-Methyl-N-(5-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-N-(5-methylthiophen-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-(5-methylthiophen-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62187-69-3

Product Name

2-Methyl-N-(5-methylthiophen-2-yl)propanamide

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-methyl-N-(5-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C9H13NOS/c1-6(2)9(11)10-8-5-4-7(3)12-8/h4-6H,1-3H3,(H,10,11)

InChI Key

NVSGQPDFZXBUKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)NC(=O)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(3-Carbomethoxy-5-methyl-2-thienyl)-2-methylpropanamide (4.1 g, 0.017 mol), prepared by the method of Example 48, was dissolved in hot collidine (10 ml) and added to a mixture of lithium iodide dihydrate (10.1 g, 0.06 mol) in collidine (20 ml) kept under nitrogen. The reaction mixture was stirred under reflux for 48 hours, cooled and equilibrated between ether (3×50 ml) and 5 N-hydrochloric acid (50 ml). The ethereal solution was washed with water (25 ml), dried (Na2SO4) and evaporated to yield the required product as an off-white solid (2.7 g, 47%) m.p. 96°-97° C. The product was identical to the product described in Example 38.
Name
N-(3-Carbomethoxy-5-methyl-2-thienyl)-2-methylpropanamide
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
47%

Synthesis routes and methods II

Procedure details

The ester from Example 48 was treated with lithium iodide dihydrate as in Example 42 to give the expected decarboxylated product, N-(5-methyl-2-thienyl)-2-methylpropanamide, m.p. 96°-97° C. in 54% yield.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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